molecular formula C33H31N3OS2 B2852903 2-[1-[(2,5-Dimethylphenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone CAS No. 681279-82-3

2-[1-[(2,5-Dimethylphenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone

Cat. No. B2852903
M. Wt: 549.75
InChI Key: JHYBIXMQGZROEV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an indole ring, a thiophene ring, and a dihydropyrazole ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography , nuclear magnetic resonance (NMR), and mass spectrometry.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s used. For example, the indole ring might undergo electrophilic substitution, while the thiophene ring might participate in cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its specific structure. For example, the presence of polar functional groups might make it more soluble in polar solvents .

Scientific Research Applications

Synthesis and Biological Activity of Heteroatomic Compounds

Heteroatomic compounds, particularly those containing sulfur and nitrogen, like thiourea and acetophenone derivatives, have been explored for their promising physiological properties. A study by Farzaliyev et al. (2020) highlighted the synthesis of new sulfur- and nitrogen-containing derivatives through an effective method, revealing significant biological activity, including antioxidant effects and membrane stabilization properties. This suggests potential applications in drug development for compounds with similar structures (Farzaliyev et al., 2020).

Antituberculosis and Cytotoxicity Studies

Chitra et al. (2011) synthesized a series of 3-heteroarylthioquinoline derivatives, showcasing in vitro activity against Mycobacterium tuberculosis. The study identified specific compounds with significant antimycobacterial activity without exhibiting cytotoxic effects on mouse fibroblast cell lines, indicating their potential as antituberculosis agents (Chitra et al., 2011).

Fungicidal Activity of Heterocyclic Compounds

Liu et al. (2012) investigated the fungicidal activity of novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing various moieties, identifying compounds with moderate inhibitory activity against Gibberella zeae. This demonstrates the potential agricultural applications of heterocyclic compounds in protecting crops from fungal diseases (Liu et al., 2012).

Directed Metalation and Synthesis of Functionalized Heterocycles

Pradhan and De (2005) described the synthesis of functionalized benzo[b]thiophenes as intermediates in creating benzothienopyranones. The process involves a one-pot synthesis and an anionic ortho-Fries rearrangement, highlighting the utility of directed metalation in constructing complex heterocyclic systems, which could be relevant for developing novel pharmaceuticals or materials (Pradhan & De, 2005).

Safety And Hazards

The safety and hazards of the compound would depend on its specific structure and properties. For example, some indole and thiophene derivatives can be toxic or have other health hazards .

Future Directions

Future research on this compound could involve further studies of its synthesis, properties, and potential applications. For example, it could be tested for biological activity against various targets, or its physical and chemical properties could be further characterized .

properties

IUPAC Name

2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31N3OS2/c1-22-11-14-25(15-12-22)30-18-28(31-9-6-16-38-31)34-36(30)33(37)21-39-32-20-35(29-8-5-4-7-27(29)32)19-26-17-23(2)10-13-24(26)3/h4-17,20,30H,18-19,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYBIXMQGZROEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)CC5=C(C=CC(=C5)C)C)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[(2,5-Dimethylphenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone

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